

# A Technical Guide to Boc-D-Tyr(Et)-OH: Properties, Synthesis, and Application

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## Compound of Interest

Compound Name: **Boc-D-Tyr(Et)-OH**

Cat. No.: **B558435**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -tert-butyloxycarbonyl-O-ethyl-D-tyrosine (**Boc-D-Tyr(Et)-OH**), a protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a comprehensive protocol for its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and illustrates its application in the context of therapeutic peptide development.

## Core Physicochemical Data

The fundamental properties of **Boc-D-Tyr(Et)-OH** are summarized below, providing essential information for its handling, characterization, and use in synthetic workflows.

| Property          | Value  |
|-------------------|--|
| Molecular Weight  | 309.36 g/mol <a href="#">[1]</a>   |
| Molecular Formula | C <sub>16</sub> H <sub>23</sub> NO <sub>5</sub> <a href="#">[1]</a>                        |
| IUPAC Name        | (2R)-2-[(tert-butyloxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid <a href="#">[1]</a> |
| Appearance        | White to off-white powder  |
| Solubility        | Soluble in DMF, DCM, Chloroform  |

# Experimental Protocol: Incorporation of Boc-D-Tyr(Et)-OH via Boc-SPPS

The following protocol outlines a standard manual procedure for the incorporation of **Boc-D-Tyr(Et)-OH** into a growing peptide chain on a solid support using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. This method is widely applicable for the synthesis of custom peptides for research and therapeutic development.

## Materials and Reagents:

- **Boc-D-Tyr(Et)-OH**
- Appropriate solid support resin (e.g., Merrifield resin for a C-terminal acid)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
- Kaiser test kit
- Cleavage cocktail (e.g., HF/anisole or TFMSCl/TFA/thioanisole)
- Cold diethyl ether

## Protocol:

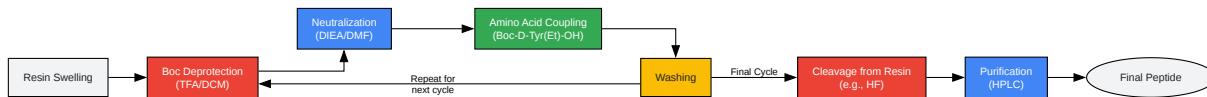
- Resin Preparation and Swelling:
  - Place the desired amount of resin in a reaction vessel.
  - Wash the resin with DMF (3x) and then DCM (3x) to remove impurities.

- Swell the resin in DCM for at least 30 minutes to ensure optimal reaction conditions.
- Boc Deprotection:
  - Drain the DCM from the swollen resin.
  - Add a solution of 50% TFA in DCM to the resin and agitate for 2-3 minutes.
  - Drain the TFA solution.
  - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[2][3]
  - Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
- Neutralization:
  - To neutralize the protonated N-terminal amine, wash the resin with a 10% solution of DIEA in DMF (2x for 5 minutes each).[2][4]
  - Wash the resin thoroughly with DMF (5x) to remove excess base.
- Coupling of **Boc-D-Tyr(Et)-OH**:
  - In a separate vessel, dissolve **Boc-D-Tyr(Et)-OH** (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 equivalents), and HOEt (3 equivalents) in DMF.
  - Add DIEA (6 equivalents) to the amino acid solution to pre-activate the carboxylic acid for 2-5 minutes.
  - Add the activated amino acid solution to the deprotected and neutralized resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature. The ethyl ether on the tyrosine side chain is a stable protecting group under these conditions.[2]
- Monitoring the Coupling Reaction:

- Perform a qualitative Kaiser test on a small sample of resin beads. A yellow color indicates a complete reaction (no free primary amines), while a blue or purple color signifies incomplete coupling.[2][3]
- If the coupling is incomplete, the coupling step should be repeated.
- Washing:
  - After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.
- Final Cleavage:
  - Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) is typically used.[5]
  - The cleavage cocktail often includes scavengers like anisole to prevent side reactions.
  - The crude peptide is then precipitated with cold diethyl ether.

## Visualizing the Workflow and Signaling Context

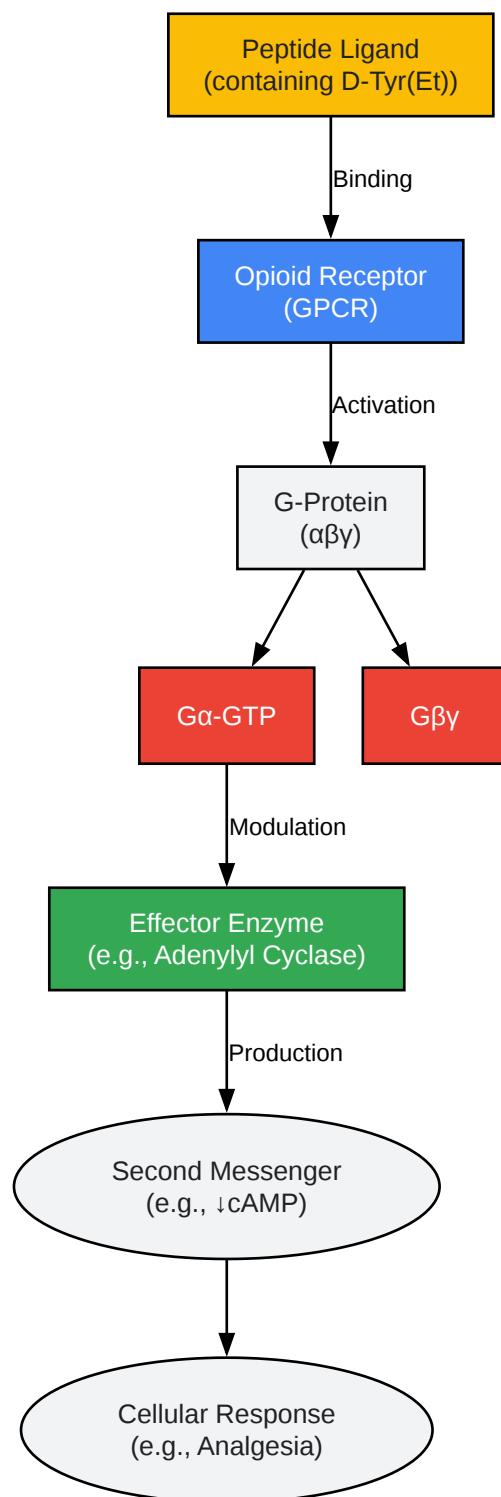
To better illustrate the processes involved, the following diagrams represent the general workflow of peptide synthesis and a potential signaling pathway where a peptide containing **Boc-D-Tyr(Et)-OH** might be relevant.



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General workflow for Boc solid-phase peptide synthesis (SPPS).

The incorporation of D-amino acids like D-tyrosine is a key strategy in drug development to enhance peptide stability against enzymatic degradation. Furthermore, modifications to the tyrosine side chain, such as ethylation, can influence receptor binding and signaling. Peptides containing modified D-tyrosine residues are often explored as modulators of G-protein coupled receptors (GPCRs), such as opioid receptors.<sup>[4]</sup>



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Simplified G-protein coupled opioid receptor signaling pathway.

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